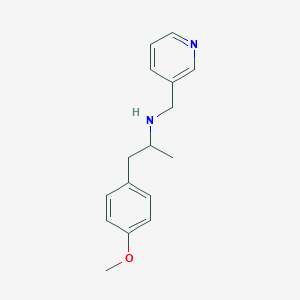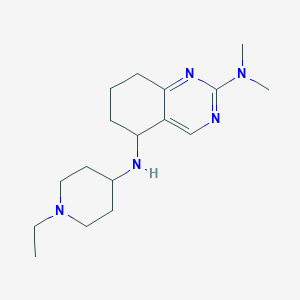![molecular formula C27H20N4O2 B6048498 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)
2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide, also known as Cmpd-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and glucose metabolism, leading to the inhibition of cancer cell proliferation and improved glucose homeostasis. 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide has also been shown to activate certain signaling pathways in the brain that promote neuronal survival and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide has various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and regulate insulin sensitivity. Additionally, 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide has been shown to promote neuronal survival and reduce neuroinflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, the synthesis method for 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide is relatively straightforward and can be easily scaled up for larger-scale experiments. However, one limitation of using 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its potential toxicity, which must be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide. One area of research could focus on optimizing the synthesis method for 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide to improve yield and purity. Additionally, further studies could investigate the potential therapeutic applications of 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, future research could focus on the development of more potent and selective analogs of 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide for improved therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide involves the reaction of 1-(2-cyanobenzyl)-1H-indole-3-carboxaldehyde with 4-methoxyphenylacetic acid followed by the addition of acryloyl chloride and potassium carbonate. The resulting compound is then purified through column chromatography to obtain 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide in its pure form.
Aplicaciones Científicas De Investigación
2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, 2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[1-[(2-cyanophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c1-33-24-12-10-23(11-13-24)30-27(32)21(16-29)14-22-18-31(26-9-5-4-8-25(22)26)17-20-7-3-2-6-19(20)15-28/h2-14,18H,17H2,1H3,(H,30,32)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBWTZECHKCFE-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-chloro-2-methylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6048418.png)
![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B6048434.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)
![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)
![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)



![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)